molecular formula C6H8F2IN3 B2733111 1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine CAS No. 2226182-87-0

1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine

Cat. No.: B2733111
CAS No.: 2226182-87-0
M. Wt: 287.052
InChI Key: CHYNRAYCWNEZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine is a chemical compound with the molecular formula C6H8F2IN3. It is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an iodine atom.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)-5-iodopyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2IN3/c7-5(8)3-12-6(9)1-4(2-10)11-12/h1,5H,2-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYNRAYCWNEZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1CN)CC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Iodination: The iodination of the pyrazole ring is achieved using iodine or an iodine-containing reagent under oxidative conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets. The difluoroethyl group and iodine atom contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.